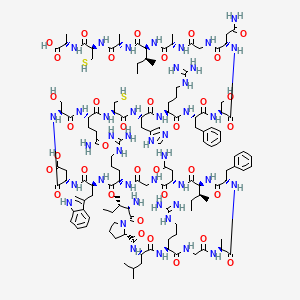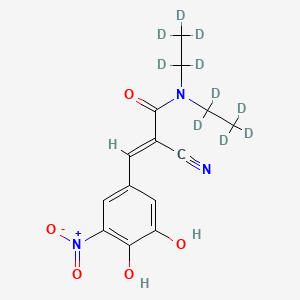
Entacapone-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Entacapone-d10 is a labeled form of entacapone, a potent, reversible, and peripherally acting inhibitor of catechol-O-methyltransferase (COMT). COMT is an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of entacapone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of entacapone-d10 involves the incorporation of deuterium atoms into the entacapone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated ethanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes several steps such as the preparation of intermediate compounds, deuteration, and purification. The final product is obtained through crystallization and drying under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Entacapone-d10 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Entacapone-d10 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of entacapone in various samples.
Biology: Helps in studying the metabolism and pharmacokinetics of entacapone in biological systems.
Medicine: Used in research to understand the efficacy and safety of entacapone in the treatment of Parkinson’s disease.
Industry: Employed in the development of new formulations and drug delivery systems for entacapone .
Mécanisme D'action
Entacapone-d10, like entacapone, inhibits the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of catecholamines, including dopamine, thereby increasing their availability in the brain. When used in conjunction with levodopa and a decarboxylase inhibitor, this compound enhances the plasma levels of levodopa, leading to more sustained dopaminergic stimulation and improved management of Parkinson’s disease symptoms .
Comparaison Avec Des Composés Similaires
Tolcapone: Another COMT inhibitor with both peripheral and central activity. It has a longer half-life but is associated with hepatotoxicity.
Opicapone: A newer COMT inhibitor with a longer duration of action and once-daily dosing .
Comparison:
Tolcapone vs. Entacapone-d10: Tolcapone has a longer half-life and central activity but carries a risk of liver toxicity. This compound is primarily used for peripheral COMT inhibition and is safer for long-term use.
Opicapone vs. This compound: Opicapone offers the convenience of once-daily dosing and a more continuous inhibition of COMT, whereas this compound requires multiple daily doses .
This compound stands out due to its specific use in research and its role in enhancing the understanding of entacapone’s pharmacokinetics and metabolism.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-YFIMXNTNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
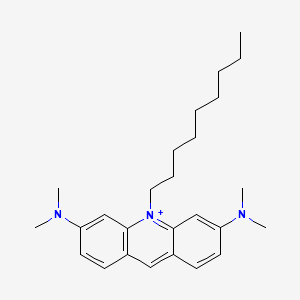
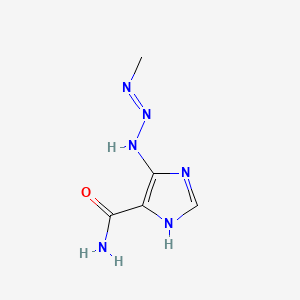
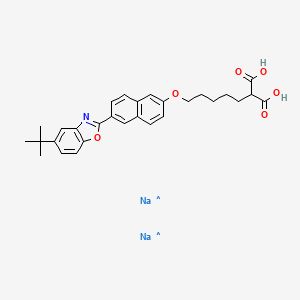
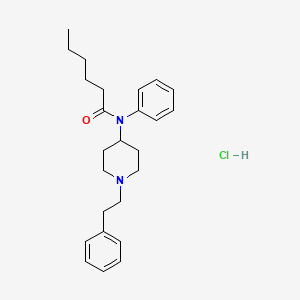
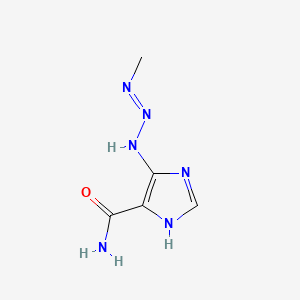
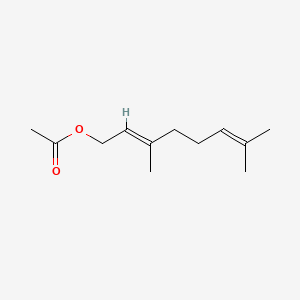
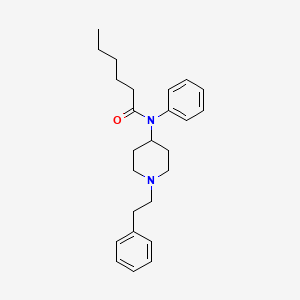
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788339.png)
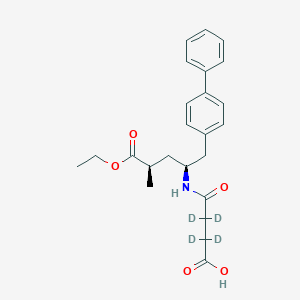
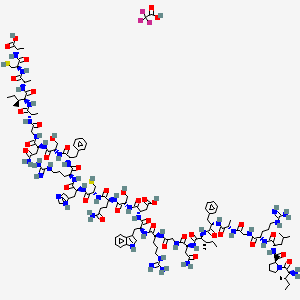
![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)
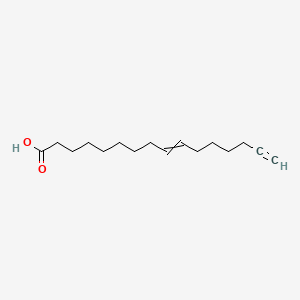
![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)
